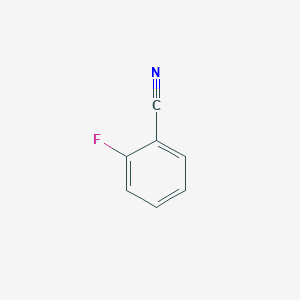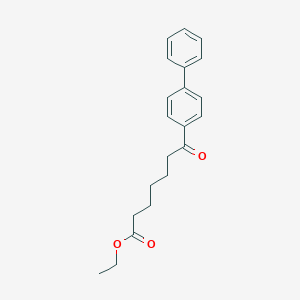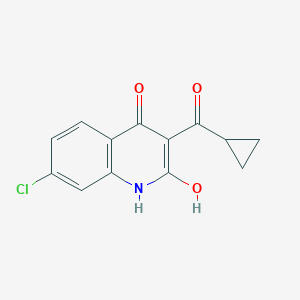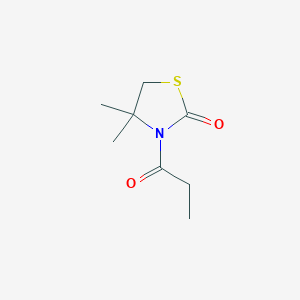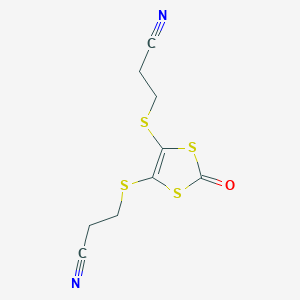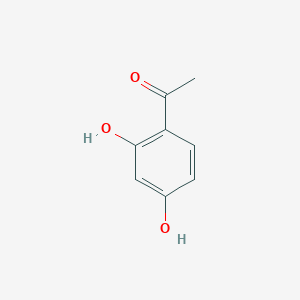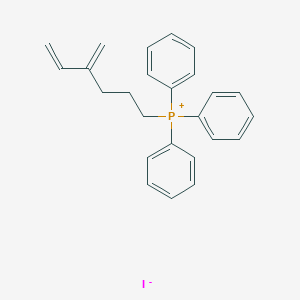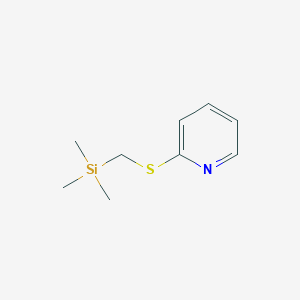
Trimethyl(pyridin-2-ylsulfanylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(pyridin-2-ylsulfanylmethyl)silane, also known as TMS-PySMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and catalysis. This compound contains a silicon atom attached to a pyridine ring, which makes it a versatile reagent for various chemical reactions.
Aplicaciones Científicas De Investigación
Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been extensively studied for its potential applications in organic synthesis and catalysis. It can be used as a reagent for the preparation of various sulfur-containing compounds, such as thioethers, thioesters, and thiocarbamates. Trimethyl(pyridin-2-ylsulfanylmethyl)silane can also be used as a catalyst for various reactions, such as the synthesis of benzimidazoles and the cross-coupling of aryl chlorides with thiols. Additionally, Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been used as a ligand for the preparation of organometallic complexes.
Mecanismo De Acción
The mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in organic synthesis and catalysis is not fully understood. However, it is believed that the pyridine ring and sulfur atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane play a crucial role in activating the substrates and facilitating the reaction. The silicon atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane also contributes to the stability of the reagent and the products.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. However, it is known that Trimethyl(pyridin-2-ylsulfanylmethyl)silane is not intended for human consumption and should be handled with caution due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Trimethyl(pyridin-2-ylsulfanylmethyl)silane in lab experiments is its versatility as a reagent and catalyst. It can be used in various reactions and can be easily synthesized in large quantities. However, Trimethyl(pyridin-2-ylsulfanylmethyl)silane is also known to be air-sensitive and can decompose in the presence of oxygen and moisture. Therefore, it should be stored and handled under inert conditions.
Direcciones Futuras
There are numerous future directions for the study of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. One potential direction is the development of new synthetic methods using Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a reagent or catalyst. Another direction is the study of the mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in various reactions. Additionally, the use of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in the preparation of new organometallic complexes and the study of their properties is also a promising area of research.
Métodos De Síntesis
The synthesis of Trimethyl(pyridin-2-ylsulfanylmethyl)silane involves the reaction between pyridin-2-ylmethanethiol and chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a colorless liquid with a boiling point of 120-122°C. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
151668-58-5 |
|---|---|
Nombre del producto |
Trimethyl(pyridin-2-ylsulfanylmethyl)silane |
Fórmula molecular |
C9H15NSSi |
Peso molecular |
197.37 g/mol |
Nombre IUPAC |
trimethyl(pyridin-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
Clave InChI |
APQOORZJMWGMGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
SMILES canónico |
C[Si](C)(C)CSC1=CC=CC=N1 |
Sinónimos |
Pyridine,2-[[(trimethylsilyl)methyl]thio]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



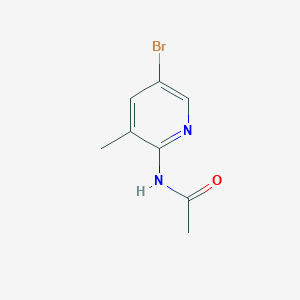
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
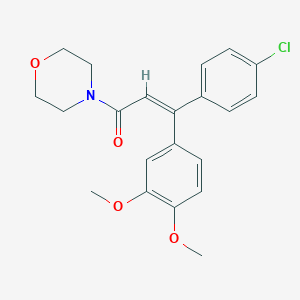
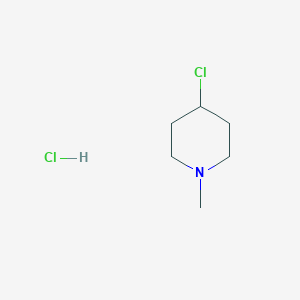
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
